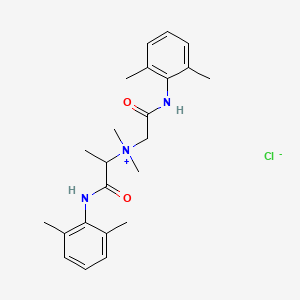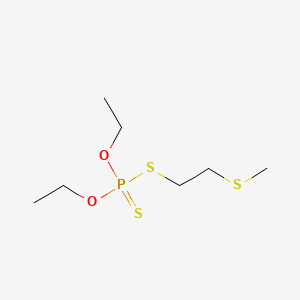
5-Octyloxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octyloxy-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The addition of an octyloxy group to the indole structure enhances its lipophilicity, potentially affecting its biological activity and solubility in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyloxy-1H-indole typically involves the introduction of an octyloxy group to the indole nucleus. One common method is the alkylation of 5-hydroxyindole with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Octyloxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Octyloxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Octyloxy-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The octyloxy group can enhance its ability to penetrate cell membranes, potentially increasing its efficacy. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.
Similar Compounds:
5-Methoxy-1H-indole: Similar structure but with a methoxy group instead of an octyloxy group.
5-Bromo-1H-indole: Contains a bromine atom at the 5-position instead of an octyloxy group.
5-Fluoro-1H-indole: Contains a fluorine atom at the 5-position.
Comparison: this compound is unique due to the presence of the octyloxy group, which significantly increases its lipophilicity compared to other indole derivatives. This can affect its solubility, biological activity, and potential applications. For example, the increased lipophilicity may enhance its ability to cross biological membranes, making it more effective in certain therapeutic applications.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
5-octoxy-1H-indole |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-12-18-15-8-9-16-14(13-15)10-11-17-16/h8-11,13,17H,2-7,12H2,1H3 |
InChI-Schlüssel |
WUZNRNLJGSQNFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=C(C=C1)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/no-structure.png)


